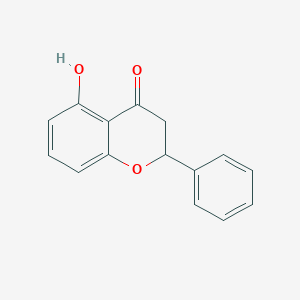

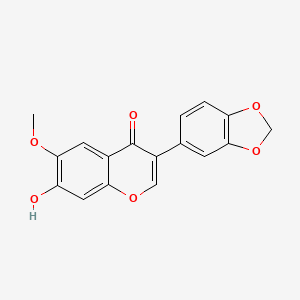

5-Hydroxy-2-phenyl-4-chromanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-phenyl-4-chromanone is a natural product found in Dalbergia cochinchinensis with data available.

Scientific Research Applications

Antibacterial Activity

5-Hydroxy-2-phenyl-4-chromanone derivatives have demonstrated significant antibacterial activity. Research conducted in 2009 found that certain compounds synthesized with this structure showed antibacterial effects comparable to commercial antibiotics like Linezolid, Cefaclor, and Cefuroxime axetil, particularly against gram-positive and gram-negative bacteria (Prakash, Kumar, & Sehrawat, 2009).

Synthesis and Stereochemistry

Studies dating back to 1973 have investigated the synthesis and stereochemistry of 4-chromanones and 4-chromanols, including those with bulky substituents like this compound. These studies have helped in understanding the conformational preferences and steric interactions of these compounds, which are essential for their biological activities (Kabuto, Kikuchi, Yamaguchi, & Inoue, 1973).

Oxidation Reactions and Derivatives

Research on the oxidation of related compounds, such as 2′-hydroxy-α-phenylchalcones, shows that these can cyclise to form chromanones, which are crucial intermediates for further chemical modifications. This is relevant to understanding the chemical behavior and potential applications of this compound (Cullen, Donnelly, Keenan, Keenan, & Ramdas, 1975).

Natural Occurrence and Isolation

This compound has been isolated from natural sources like Xylaria nigripes. This highlights the compound's presence in nature and potential for natural product-based drug discovery (Gong, Zhang, Tan, & Chen, 2008).

Synthesis for Medicinal Chemistry

Synthetic approaches for chromanone derivatives, like this compound, are vital for developing new medicinal compounds. For instance, research has shown efficient one-pot syntheses and green chemistry approaches for producing these derivatives, which can be crucial for pharmaceutical applications (Siddiqui & Farooq, 2012).

Properties

CAS No. |

22701-17-3 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 |

IUPAC Name |

5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

SMILES |

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |

Synonyms |

2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)